Gisadenafil Besylate

Content Navigation

Researchers developing PDE5 inhibitor formulations often encounter hygroscopic instability and narrow thermal processing windows with common salts. Gisadenafil Besylate-sildenafil’s besylate salt-directly solves this. • Non-hygroscopic: Enhances solid dosage form shelf life and humidity tolerance. • Thermal profile: Wider processing window vs. citrate, enabling robust manufacturing. • Selectivity: High PDE5 over PDE6 (IC50 ~3.5 nM) minimizes assay confounding. • Pharmacokinetics: ~4 h half-life suits rapid-onset preclinical models. Supply: Available in high purity, ready for global shipping.

CAS Number

Product Name

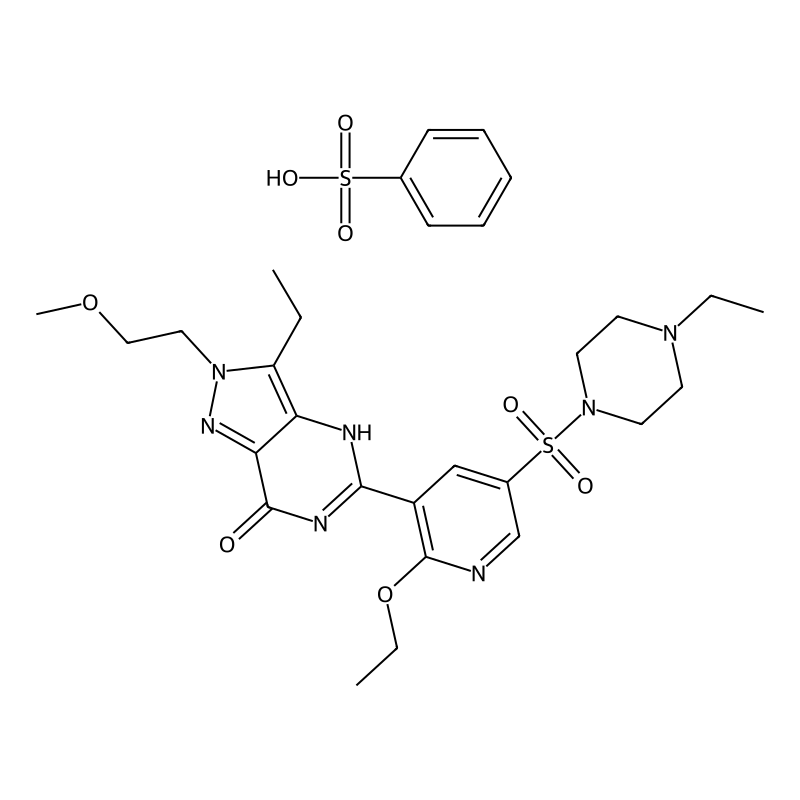

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Potent PDE5 inhibitor (IC50 = 1.23 nM). Shows >100-fold selectivity for PDE5 over PDE6. Orally bioavailable.

Purity

Package Size

Gisadenafil Besylate is the benzenesulfonate salt of sildenafil, a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). As the active pharmaceutical ingredient (API), sildenafil is well-characterized for its mechanism of action, which involves preventing the degradation of cyclic guanosine monophosphate (cGMP). The selection of the besylate salt form is a critical procurement decision, as different salt forms of an API can significantly alter key physicochemical properties such as solubility, thermal stability, and hygroscopicity, which directly impact handling, formulation, and processability compared to the free base or other common salts like citrate.

Research Fit

References

- [1] Melnikov, P., Corbi, P. P., Cuin, A., Cavicchioli, M., & Guimarães, W. R. (2003). Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base. Journal of pharmaceutical sciences, 92(10), 2140–2143.

- [2] Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical salts: a formulation trick or a clinical conundrum? Pharmaceutical development and technology, 7(1), 1-16.

- [3] Sildenafil. In: Wikipedia. Retrieved April 24, 2026.

- [4] Sildenafil Citrate. PubChem Compound Summary for CID 135413523. National Center for Biotechnology Information (2026).

While PDE5 inhibitors like tadalafil or alternative sildenafil salts such as citrate are available, they are not directly interchangeable with Gisadenafil Besylate for many development and research applications. Differences in pharmacokinetics, such as a significantly shorter half-life compared to tadalafil, dictate suitability for specific therapeutic profiles. More critically, the choice of the counter-ion (besylate vs. citrate vs. free base) directly impacts material properties essential for manufacturing and formulation, including thermal decomposition temperature, hygroscopicity, and solubility. Substituting Gisadenafil Besylate with another form without re-validation can compromise process control, formulation stability, and ultimately, experimental reproducibility.

Substitution Risk

References

- [1] Jung, J. Y., Yoo, S. D., Lee, S. H., Kim, K. H., Yoon, D. S., & Lee, K. H. (2011). Comparison of the solubility and pharmacokinetics of sildenafil salts. Archives of pharmacal research, 34(3), 451–455.

- [2] Melnikov, P., Corbi, P. P., Cuin, A., Cavicchioli, M., & Guimarães, W. R. (2003). Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base. Journal of pharmaceutical sciences, 92(10), 2140–2143.

- [3] Gong, Y., & Grant, D. J. (2004). The effect of salt formation on the physicochemical properties of drug substances. Advanced drug delivery reviews, 56(3), 269-290.

Non-Hygroscopic Salt Handling Stability

Besylate salts of active pharmaceutical ingredients are frequently selected during development for their superior handling properties, particularly their non-hygroscopic nature. For example, amlodipine besylate is documented as being non-hygroscopic and stable, not binding moisture even when exposed to 95% relative humidity for 3 days. This contrasts with other salt forms, like citrate, which can be more susceptible to moisture absorption, potentially leading to handling issues, chemical degradation, and variability in weighing and formulation. Selecting the besylate form of sildenafil provides a strong basis for developing stable, solid dosage forms with minimized risk of moisture-related degradation.

| Evidence Dimension | Hygroscopicity (Moisture Absorption) |

| Target Compound Data | Besylate salts are often non-hygroscopic. |

| Comparator Or Baseline | Other salts (e.g., tosylates, citrates) can be hygroscopic, with some forming hydrates upon exposure to humidity. |

| Quantified Difference | Amlodipine besylate showed no moisture uptake at 95% RH for 3 days, while the tosylate salt formed a dihydrate. |

| Conditions | Exposure to 75% and 95% relative humidity at 30-37 °C. |

Lower hygroscopicity simplifies handling, improves weighing accuracy, enhances chemical stability, and reduces challenges in dry formulation processes, justifying the procurement of this specific salt form.

Thermal Profile for Process Development

The choice of salt form dictates the thermal behavior of the material, a critical parameter for any manufacturing process involving heat. Sildenafil free base exhibits high thermal stability, decomposing at approximately 252°C. In contrast, the commonly used sildenafil citrate salt decomposes at a significantly lower temperature of ~189°C. Gisadenafil Besylate, as a distinct chemical entity, will possess its own unique melting and decomposition profile, different from both the base and the citrate. This provides a different processing window for techniques like hot-melt extrusion, drying, or granulation, allowing for process optimization that may not be feasible with the lower-melting citrate salt.

| Evidence Dimension | Decomposition Temperature (°C) |

| Target Compound Data | Unique thermal profile, distinct from other forms. |

| Comparator Or Baseline | Sildenafil Free Base: ~252°C | Sildenafil Citrate: ~189°C |

| Quantified Difference | The citrate salt's decomposition point is over 60°C lower than that of the free base. |

| Conditions | Thermal analysis (TGA/DSC). |

Procuring the besylate salt provides access to a unique thermal profile, enabling process development and formulation strategies that are incompatible with the thermal limitations of sildenafil citrate.

PDE5 over PDE6 Selectivity

The sildenafil molecule is a potent inhibitor of PDE5, with reported IC50 values in the low nanomolar range (e.g., 3.5 nM). A key performance differentiator is its selectivity over other phosphodiesterase isoforms. Sildenafil is approximately 10-fold more selective for PDE5 than for PDE6, the isoform found in the retina. This level of selectivity is a known differentiator among PDE5 inhibitors, as inhibition of PDE6 is associated with visual disturbances, such as blue-green color discrimination issues, reported with less selective agents.

| Evidence Dimension | Enzyme Inhibition Selectivity Ratio (PDE5 vs. PDE6) |

| Target Compound Data | Sildenafil (active moiety): ~10-fold selective for PDE5 over PDE6. |

| Comparator Or Baseline | Cross-reactivity with PDE6 is a known liability for some first-generation PDE5 inhibitors, leading to off-target effects. |

| Quantified Difference | 10x greater potency against the target enzyme (PDE5) compared to the off-target retinal enzyme (PDE6). |

| Conditions | In vitro enzyme inhibition assays. |

For researchers investigating the specific effects of PDE5 inhibition, using a compound with well-defined and high selectivity is crucial for minimizing confounding results from off-target effects.

Stable Solid Oral Formulations

The expected non-hygroscopic nature of the besylate salt makes this compound a primary candidate for developing solid dosage forms (tablets, capsules) with improved shelf life and stability, particularly in humid environments. Its distinct thermal profile offers a wider processing window for manufacturing techniques compared to sildenafil citrate.

Comparative Pharmacology and Off-Target Screening

In studies requiring precise enzymatic inhibition, the well-documented high selectivity of the sildenafil moiety for PDE5 over PDE6 is critical. This compound is suitable for use as a reference standard in screening assays or for cellular studies where minimizing confounding effects from PDE6 inhibition is a priority.

Short-Acting PDE5 Inhibitor Preclinical Research

The sildenafil API possesses a relatively short pharmacokinetic half-life (~4 hours). This makes Gisadenafil Besylate the appropriate choice for preclinical models where a rapid onset and limited duration of action are required, contrasting with long-acting alternatives like tadalafil.

Application Fit Matrix

References

- [1] Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of pharmaceutical sciences, 66(1), 1-19.

- [2] Melnikov, P., Corbi, P. P., Cuin, A., Cavicchioli, M., & Guimarães, W. R. (2003). Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base. Journal of pharmaceutical sciences, 92(10), 2140–2143.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Explore Compound Types